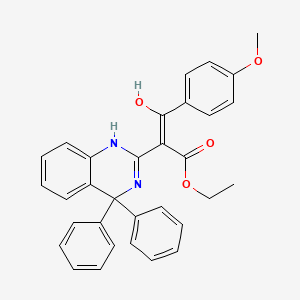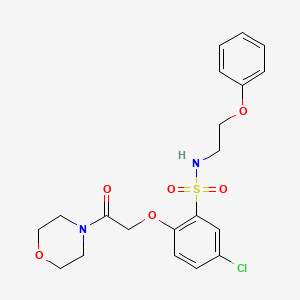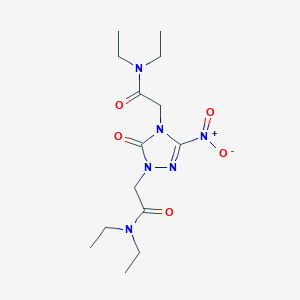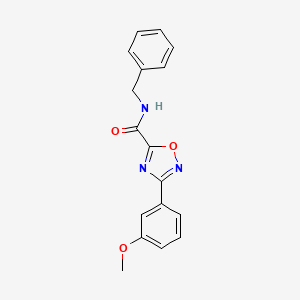![molecular formula C19H12O7 B15003391 8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate CAS No. 38450-33-8](/img/structure/B15003391.png)
8-(acetyloxy)-6-oxo-6H-[1]benzofuro[3,2-c]chromen-9-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate is a complex organic compound that belongs to the class of benzofurochromenones
Preparation Methods
The synthesis of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate typically involves multi-step organic reactions. One common method includes the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones. This reaction involves a highly efficient domino sequence consisting of regioselective intermolecular Michael addition, intramolecular nucleophilic addition, and aromatization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(Acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate include:
- 4-Acetyloxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl acetate
- 9-Acetyloxy-1-methyl-6-oxo- 1benzofuro[3,2-c]chromen-8-yl acetate
These compounds share structural similarities but differ in specific functional groups or substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 8-(acetyloxy)-6-oxo-6H-1benzofuro[3,2-c]chromen-9-yl acetate lies in its specific arrangement of functional groups, which may confer distinct reactivity and biological activity.
Properties
CAS No. |
38450-33-8 |
|---|---|
Molecular Formula |
C19H12O7 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
(9-acetyloxy-6-oxo-[1]benzofuro[3,2-c]chromen-8-yl) acetate |
InChI |
InChI=1S/C19H12O7/c1-9(20)23-15-7-12-14(8-16(15)24-10(2)21)25-18-11-5-3-4-6-13(11)26-19(22)17(12)18/h3-8H,1-2H3 |
InChI Key |
BETHXGZMIQEZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-dibenzo[b,d]furan-2-yl-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15003309.png)
![9,10-Dimethyl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B15003314.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B15003320.png)

![2-Methyl-5-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15003333.png)
![4-[4-(propan-2-yl)phenyl]-3,4-dihydro-2H-benzo[g]chromene-2,5,10-trione](/img/structure/B15003341.png)
![4-{4-[(4-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15003344.png)
![4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B15003356.png)
![N-[(2,3-dimethoxyphenyl)methyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B15003367.png)


![Benzenesulfonamide, N-[1-[4-(1H-imidazol-1-yl)phenyl]ethyl]-4-methoxy-](/img/structure/B15003376.png)

![1,4-dimethyl-2,3-dioxo-N-[2-(tricyclo[3.3.1.1~3,7~]dec-1-yloxy)propyl]-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide](/img/structure/B15003388.png)
